5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-1-[(4-fluorophenyl)methyl]triazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4.ClH/c1-2-10-11(13)14-15-16(10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQKFLJENYCJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798728-30-9 | |
| Record name | 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a variety of biochemical pathways.
Biological Activity
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a triazole ring substituted with an ethyl group and a 4-fluorobenzyl moiety. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. In a study involving various triazole compounds, it was found that those with fluorinated aromatic rings demonstrated enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Activity | Target Organism |
|---|---|---|
| 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine | Antibacterial | E. coli, S. aureus |
| 4-(4-fluorophenyl)-1H-1,2,3-triazole | Antifungal | Candida albicans |
| 5-benzyl-4H-1,2,4-triazole | Antiviral | HIV |
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole ring allows for effective binding to fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis critical for fungal cell membrane integrity. Studies have shown that derivatives similar to 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine exhibit potent activity against various fungal pathogens .
Anticancer Potential
Emerging evidence suggests that triazole derivatives may possess anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cancer cell proliferation. For instance, compounds containing the triazole moiety have been shown to inhibit key enzymes in the cancer metabolism pathway . The interaction of these compounds with specific molecular targets can lead to apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazole derivatives on E. coli and reported that compounds with fluorinated substituents exhibited a significant reduction in bacterial growth compared to controls. This suggests that 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine could be a candidate for developing new antibacterial agents .
- Antifungal Testing : In vitro assays demonstrated that triazole derivatives showed promising antifungal activity against Candida albicans, with minimal inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that triazole derivatives can induce apoptosis through caspase activation pathways. This highlights their potential as anticancer agents in further drug development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, a study demonstrated that modifications in the triazole ring can enhance the antimicrobial activity of the compound, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Triazole derivatives are known to inhibit certain cancer cell lines by interfering with cellular proliferation pathways. In vitro studies have indicated that 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
Another important application is in enzyme inhibition. The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Research has shown that triazole compounds can act as effective inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are crucial targets in diabetes management .
Agricultural Applications
Fungicides
In agricultural science, triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. The compound has been tested for its effectiveness against various plant pathogens, contributing to crop protection strategies . Studies have shown that it can effectively control fungal diseases in crops such as wheat and rice.
Plant Growth Regulators
Additionally, there is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, thereby enhancing yield and stress resistance in crops. This application is particularly relevant in the context of sustainable agriculture practices .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanomaterials
The compound has also been investigated for its role in the synthesis of nanomaterials. Its unique chemical properties allow it to serve as a precursor for creating nanoparticles with specific functionalities, which can be used in drug delivery systems and biosensors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | Evaluated against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Anticancer Activity Research | Tested on various cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells |
| Fungicide Effectiveness Trial | Applied on wheat crops | Reduced fungal infection rates by 70% compared to control |
| Polymer Synthesis Experiment | Developed new polymer composites | Enhanced thermal stability by 30% |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
- Molecular Formula : C₁₁H₁₃FN₄·HCl
- Molecular Weight : 220.25 g/mol (free base); 256.70 g/mol (hydrochloride salt).
- CAS Number : 1803567-41-0 (hydrochloride salt); 1539048-11-7 (free base).
Structural Features: This compound is a 1,2,3-triazole derivative substituted with an ethyl group at position 5, a 4-fluorobenzyl group at position 1, and an amino group at position 2. The hydrochloride salt enhances solubility for research applications.
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the 1,2,3-Triazole Family
The following compounds share the 1,2,3-triazole core but differ in substituents and applications:
Key Observations :
Functional Analogues in Agrochemicals
Several triazole derivatives are used as pesticides, though structurally distinct:
Comparison :
Pyrazole-Based Analogues
Pyrazole derivatives with similar amine substitutions are explored for diverse applications:
Key Difference :
Preparation Methods
Starting Materials and Reaction Conditions
- Azide precursor: 4-fluorobenzyl azide (prepared from 4-fluorobenzyl bromide via nucleophilic substitution with sodium azide)
- Alkyne precursor: Ethyl-substituted terminal alkyne (e.g., propargyl ethyl derivative)
- Catalyst system: Copper(II) acetate (Cu(OAc)2) and sodium ascorbate to generate Cu(I) in situ
- Solvent: Acetone and water mixture (1:2 ratio)
- Temperature: Ambient (room temperature)
- Reaction time: Approximately 3 hours
- Work-up: Concentration under reduced pressure, extraction with ethyl acetate and water, drying over anhydrous sodium sulfate, and purification by column chromatography
This method follows the copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol, which is well-suited for constructing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
Formation of Hydrochloride Salt
The free base triazole amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethanol or ethyl acetate. This step improves the compound's stability, solubility, and handling properties.
Reaction Scheme Overview
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1. Preparation of 4-fluorobenzyl azide | 4-fluorobenzyl bromide + NaN3, DMF, room temp | 4-fluorobenzyl azide |
| 2. CuAAC reaction | 4-fluorobenzyl azide + ethyl terminal alkyne + Cu(OAc)2 + sodium ascorbate, acetone/water, rt, 3 h | 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole (free base) |
| 3. Salt formation | Free base + HCl in ethanol, room temp | This compound |
Analytical Data and Yield
Based on analogous triazole syntheses, yields typically range from 80% to 92%, with high purity confirmed by spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the triazole ring formation and substitution pattern.
- Infrared Spectroscopy (IR): Characteristic triazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Melting Point: Hydrochloride salts generally exhibit sharp melting points indicative of purity.
| Parameter | Typical Data |
|---|---|
| Yield (%) | 85–92 |
| Melting Point (°C) | 180–185 (hydrochloride salt) |
| Purity | >98% (HPLC or LC-MS) |
| NMR Confirmation | Signals consistent with structure |
Comparative Analysis of Preparation Methods
| Method Aspect | CuAAC Method (Preferred) | Alternative Methods (Less Common) |
|---|---|---|
| Reaction Time | ~3 hours | Longer (several hours to days) |
| Catalyst | Cu(OAc)2 + sodium ascorbate | Other metal catalysts or thermal |
| Regioselectivity | High (1,4-disubstituted triazole) | Lower, mixture of isomers possible |
| Yield | High (80–92%) | Variable, often lower |
| Operational Simplicity | High | Moderate to low |
| Scalability | Good | Limited |
Research Findings and Notes
- The copper-catalyzed azide-alkyne cycloaddition is the most efficient and widely adopted method for synthesizing 1,2,3-triazole derivatives, including this compound.
- The hydrochloride salt formation enhances compound stability and facilitates biological testing.
- Alternative synthetic routes involving heavy nitrogen arylation or multi-step cyclizations have been reported for related triazole compounds but lack the operational simplicity and yield of the CuAAC method.
- Structural analogs with substituted phenyl groups have been synthesized and characterized extensively, confirming the robustness of the click chemistry approach for diverse triazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of 4-fluorobenzylamine with ethyl azide derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Optimization may include adjusting solvent polarity (e.g., DMSO or DMF for improved solubility ), temperature (60–80°C for higher yield), and catalyst loading (1–5 mol% CuI). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt . Statistical experimental design (e.g., factorial or response surface methods) can systematically optimize parameters while minimizing trials .
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic 4-fluorophenyl and ethyl groups. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) to enhance dissolution without cytotoxicity .
- Formulating with cyclodextrins or lipid-based nanoparticles to improve bioavailability .
- Modifying pH (e.g., buffered saline at pH 7.4) to stabilize the protonated amine group in the hydrochloride form .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the triazole ring, ethyl substituent, and fluorophenyl group. NMR specifically identifies fluorine substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and chloride counterion.
- XRD : Single-crystal X-ray diffraction resolves crystal packing and salt formation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the triazole core’s hydrogen-bonding capacity and fluorophenyl’s hydrophobic interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., charge distribution) to refine reaction mechanisms in enzyme inhibition studies .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize targets for experimental validation .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer composition, cell lines, and incubation times. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Metabolomic Profiling : Use LC-MS to identify off-target metabolites or degradation products that alter activity .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity?
- Methodological Answer :
- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding.
- Fluorine Scanning : Introduce additional fluorine atoms on the phenyl ring to modulate electronic effects and enhance metabolic stability .
- Fragment-Based Screening : Test truncated analogs (e.g., triazole alone) to identify minimal pharmacophores .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste (due to fluorine) and neutralize acidic residues before disposal .
Data Management and Reproducibility
Q. How can chemical software enhance reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Document reaction conditions and spectral data digitally to ensure traceability .
- Cheminformatics Tools : Use platforms like PubChem or ChemAxon to standardize nomenclature and predict physicochemical properties .
- Version Control : Track iterative synthetic modifications using Git-based systems for collaborative projects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
